molecular formula C20H17N3O3S2 B2954364 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-84-8

4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2954364
CAS No.: 896679-84-8
M. Wt: 411.49
InChI Key: ZQZRNXVYFFTONS-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. This heterocyclic system is notable for its presence in bioactive molecules targeting kinases, such as c-KIT and glucokinase (GK) . The compound’s structure combines a benzenesulfonamide group (with a 4-methoxy substituent) linked to a 2-methyl-5-phenyl moiety bearing the thiazolo[5,4-b]pyridine system. The methoxy group likely contributes to electronic modulation, enhancing solubility or influencing target binding .

Properties

IUPAC Name

4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRNXVYFFTONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and sulfonamide groups in the compound undergo selective oxidation under controlled conditions.

Reaction Reagents/Conditions Products Key Findings
Methoxy → HydroxylKMnO₄, acidic or aqueous H₂O₂4-Hydroxy-N-(2-methyl-5-(thiazolo...)benzenesulfonamideOxidation of methoxy groups occurs regioselectively at the para position.
Sulfonamide → Sulfonic AcidH₂O₂, H₂SO₄, 60–80°CBenzenesulfonic acid derivativeComplete conversion requires prolonged heating; side products minimized at pH 5.

Reduction Reactions

Reductive modifications target the sulfonamide and heterocyclic systems:

Reaction Reagents/Conditions Products Key Findings
Sulfonamide reductionNaBH₄, ethanol, 40°CSulfinic acid intermediatePartial reduction observed; full conversion to thiol requires harsher conditions.
Thiazolo ring hydrogenationH₂, Pd/C, 50 psiDihydrothiazolo[5,4-b]pyridine derivativeCatalyst selectivity preserves aromaticity of adjacent pyridine ring .

Hydrolysis Reactions

The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Products Key Findings
Acidic hydrolysisHCl (6M), reflux, 12 h4-Methoxybenzenesulfonic acid + 2-methyl-5-(thiazolo...)anilineYields >80% with minimal decomposition.
Basic hydrolysisNaOH (2M), 70°C, 6 hSame as aboveFaster kinetics but lower selectivity due to side reactions at methoxy groups.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic and methyl-substituted positions:

Reaction Reagents/Conditions Products Key Findings
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-4-methoxy-N-(2-methyl-5-(thiazolo...)benzenesulfonamideMeta-directing effect of sulfonamide group dominates regioselectivity .
HalogenationBr₂, FeBr₃, CH₂Cl₂3-Bromo-4-methoxy derivativeBromination occurs at the activated para position relative to methoxy .
Methyl group substitutionKOtBu, DMF, aryl halideAryl-substituted derivativesSuzuki–Miyaura coupling optimizes C–C bond formation at methyl group .

Cyclization and Ring-Opening Reactions

The thiazolo[5,4-b]pyridine core participates in cyclocondensation and ring-modification reactions:

Reaction Reagents/Conditions Products Key Findings
CyclocondensationNH₄OAc, acetic acid, 120°CFused polycyclic derivativesForms six-membered rings via intramolecular dehydration .
Ring-opening with aminesEthylene diamine, EtOHBifunctional open-chain sulfonamideThiazolo ring cleavage occurs under basic conditions, yielding diamines .

Functional Group Interconversion

Strategic modifications enhance bioactivity or solubility:

Reaction Reagents/Conditions Products Key Findings
Methoxy demethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivativeQuantitative yield achieved without affecting sulfonamide.
Sulfonamide alkylationCH₃I, K₂CO₃, DMFN-MethylsulfonamideEnhances metabolic stability in pharmacokinetic studies.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

  • Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: Its unique properties may be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore. Modifications here significantly alter bioactivity and physicochemical properties:

Compound Name Substituent on Sulfonamide Molecular Weight Key Features Target/Activity (if known)
Target Compound 4-Methoxy ~435.56 (estimated) Electron-donating group; may improve solubility Likely kinase inhibition (inferred from structural analogs)
4-Chloro Analog 4-Chloro 415.9 Electron-withdrawing group; potential enhanced binding to hydrophobic pockets Unknown (structural analog)
N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide 5,6,7,8-Tetrahydronaphthalene 435.56 Bulky hydrophobic group; may affect membrane permeability Unreported
N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Ethanesulfonamide Ethanesulfonamide Lower MW (~350–370) Reduced steric hindrance; potential for improved metabolic stability Unreported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound may enhance solubility compared to the 4-chloro analog, which could favor hydrophobic interactions but reduce bioavailability .
  • Steric Effects : Bulky substituents (e.g., tetrahydronaphthalene) may limit target engagement but improve pharmacokinetic properties like half-life .
Modifications to the Thiazolo[5,4-b]Pyridine Core

The thiazolo[5,4-b]pyridine scaffold is pivotal for kinase inhibition. SAR studies (Table 1, ) reveal:

Compound (from ) R1 Group c-KIT IC₅₀ Key Interaction
6h 3-(Trifluoromethyl)phenyl 9.87 µM Fits into hydrophobic pocket via CF₃ group
6j Urea-linked 3-(Trifluoromethyl)phenyl Inactive Loss of activity due to altered linker flexibility
Target Compound 2-Methyl-5-phenyl Unreported Methyl group may optimize steric compatibility with kinase active sites

Key Observations :

  • Hydrophobic Interactions : The 3-(trifluoromethyl)phenyl group in 6h enhances c-KIT binding, suggesting that the target compound’s 2-methyl group may similarly stabilize interactions in hydrophobic regions .
  • Linker Flexibility : Rigid linkers (e.g., direct amide bonds in the target compound) are preferable over flexible urea linkers (6j), which disrupt activity .
Comparison with Allosteric GK Activators

A structurally related GK activator () features a thiazolo[5,4-b]pyridin-2-yl group but differs in the sulfonamide substituents:

  • Co-crystallized Activator : (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide.
  • Target Compound : Lacks the piperazine-sulfonyl group but retains the methoxy-thiazolo[5,4-b]pyridine motif.

Key Observations :

  • The absence of the piperazine-sulfonyl group in the target compound suggests divergent target specificity (e.g., c-KIT vs. GK) .
  • Both compounds exploit H-bonding via heterocyclic nitrogen atoms, but the target’s methoxy group may engage distinct residues (e.g., serine or threonine in kinase ATP-binding pockets) .

Spectroscopic Validation :

  • IR : Absence of C=O stretches (~1660 cm⁻¹) confirms sulfonamide formation, similar to .
  • NMR : Methyl groups (δ 2.3–2.6 ppm) and methoxy protons (δ 3.8–4.0 ppm) align with analogs in and .

Biological Activity

4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. The unique structural features of this compound, including a thiazolopyridine moiety and a methoxy group, contribute significantly to its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3O3S2
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 896679-84-8

The compound's structure allows it to mimic natural substrates, facilitating its interaction with various enzymes involved in critical biochemical pathways.

The biological activity of this compound primarily involves enzyme inhibition. The sulfonamide group plays a crucial role in this mechanism by mimicking natural substrates, which allows the compound to interfere with enzyme activity essential for cellular functions. Notably, derivatives of thiazolo[5,4-b]pyridine have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a significant target in cancer treatment .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notable findings include:

  • Inhibition of Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. For instance, certain analogs showed IC50 values less than that of the reference drug doxorubicin .
  • Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a specific mechanism of action against cancer cells .

Enzyme Inhibition

The sulfonamide functionality has been identified as a key structural element influencing the compound's inhibitory activity against specific enzymes:

  • Phosphoinositide 3-Kinase (PI3K) : The compound exhibited strong PI3K inhibitory activity with an IC50 of 3.6 nM, highlighting its potential as a therapeutic agent in cancer treatment .
  • Topoisomerase IV Inhibition : Certain derivatives have shown powerful inhibitory effects against bacterial topoisomerases, indicating potential applications in antibacterial therapies .

Case Studies

  • Study on Anticancer Properties :
    • A series of thiazolo[5,4-b]pyridine derivatives were synthesized and tested for their anticancer activity. Among these, one derivative exhibited an IC50 value of 10–30 µM against several cancer cell lines, indicating promising anticancer potential due to structural modifications that enhance activity .
  • Enzyme Inhibition Study :
    • Research focused on the enzyme inhibitory properties of thiazolo[5,4-b]pyridine derivatives revealed that modifications in substituents significantly impact their potency against PI3K and other enzymes critical for tumor progression .

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaIC50 (μM)Target
Compound AC21H19N3O3S2<30Cancer Cell Lines
Compound BC20H17N3O3S20.35PI3K
Compound CC21H20N4O4S0.012Topoisomerase IV

Q & A

(Basic) What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves coupling a sulfonyl chloride derivative with a thiazolo[5,4-b]pyridine-containing intermediate. For example, sulfonylation of a 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)aniline derivative with 4-methoxybenzenesulfonyl chloride in dry pyridine at room temperature, followed by acidification and purification via flash chromatography . Yield optimization may include:

  • Solvent selection : Pyridine acts as both solvent and base, but alternatives like dichloromethane with triethylamine could reduce side reactions.
  • Temperature control : Prolonged stirring at low temperatures (0–5°C) during sulfonylation minimizes decomposition.
  • Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) enhances separation of sulfonamide products from unreacted intermediates .

(Basic) How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR verify the presence of the methoxy group (δ ~3.8 ppm for –OCH3_3), sulfonamide (–SO2_2NH–), and thiazolo-pyridine protons (distinct aromatic splitting patterns) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+) matching the calculated mass.
  • IR : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) confirm sulfonamide formation .

(Advanced) How can researchers resolve contradictions in reported biological activity data across different assay systems?

Discrepancies in IC50_{50} values or target specificity may arise from assay conditions (e.g., cell lines, enzyme isoforms). Methodological approaches include:

  • Standardized assays : Replicate studies using uniform protocols (e.g., ATP-binding assays for kinase inhibition vs. cell viability assays).
  • Orthogonal validation : Combine biochemical assays (e.g., SPR for binding affinity) with cellular assays (e.g., Western blotting for downstream pathway inhibition) .
  • Meta-analysis : Compare structural analogs (e.g., trifluoromethyl-substituted derivatives) to identify substituent-dependent activity trends .

(Advanced) What strategies are used to elucidate the compound’s primary targets versus off-target interactions?

Target deconvolution involves:

  • Chemical proteomics : Immobilize the compound on beads to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling panels : Screen against a library of 300+ kinases to assess selectivity (e.g., Src-family kinases vs. CDK2) .
  • CRISPR-Cas9 knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

(Basic) What in vitro assays are recommended for initial biological screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., Sirtuin-1 deacetylase activity using acetylated peptide substrates) .
  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for membrane permeability .
  • Cytotoxicity : MTT or resazurin assays in human cell lines (e.g., HEK293) to assess therapeutic index .

(Advanced) How does the methoxy group and thiazolo-pyridine moiety influence sirtuin modulation?

The methoxy group enhances membrane permeability via increased lipophilicity (logP ~3.5), while the thiazolo-pyridine core engages in π-π stacking with sirtuin’s hydrophobic pocket. Structure-activity relationship (SAR) studies show:

  • Methoxy position : Para-substitution on the benzene ring maximizes binding to the enzyme’s allosteric site .
  • Thiazolo-pyridine modifications : Replacement with imidazo[4,5-b]pyridine reduces potency by 10-fold, indicating the sulfur atom’s critical role in H-bonding .

(Advanced) What experimental approaches validate the compound’s dual-targeting mechanism in antibacterial applications?

The compound may inhibit bacterial proliferation by targeting both acetyl-CoA carboxylase (ACC) and fatty acid biosynthesis. Validation methods include:

  • Gene expression profiling : RNA-seq to assess downregulation of ACC and Fab genes (e.g., fabH, fabI) .
  • Metabolomics : LC-MS quantification of malonyl-CoA (ACC product) and long-chain fatty acids to confirm pathway disruption .
  • Resistance studies : Serial passage assays to monitor mutations in ACC or Fab genes under sublethal drug pressure .

(Basic) How can solubility and stability be optimized for in vivo studies?

  • Salt formation : Convert the sulfonamide to a sodium salt for improved aqueous solubility (>5 mg/mL at pH 7.4) .
  • Prodrug design : Introduce ester groups (e.g., acetyl) on the methoxy moiety, which hydrolyze in vivo to the active form .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance plasma half-life .

(Advanced) What role do cross-coupling reactions play in synthesizing thiazolo-pyridine intermediates?

Suzuki-Miyaura coupling is critical for constructing the thiazolo-pyridine core. For example:

  • Boronate ester preparation : React 5-bromo-2-methoxypyridine with bis(pinacolato)diboron under Pd catalysis .
  • Coupling conditions : Use Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in DMF/EtOH/H2_2O (3:1:1) at 80°C for 18 hours .
  • Yield enhancement : Purify intermediates via silica gel chromatography to remove Pd residues, improving downstream reactions .

(Advanced) How can researchers differentiate primary therapeutic effects from off-target interactions in kinase inhibition?

  • Isoform selectivity screens : Test against kinase isoforms (e.g., CDK2 vs. CDK4/6) to identify specific targets .
  • Thermal shift assays : Monitor changes in kinase melting temperature (ΔTm) upon compound binding to confirm direct interaction .
  • In silico docking : Use Schrödinger’s Glide to predict binding poses and compare with mutagenesis data (e.g., CDK2 Asp86Ala mutation reduces affinity) .

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